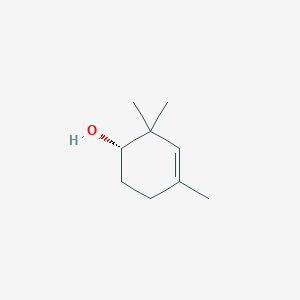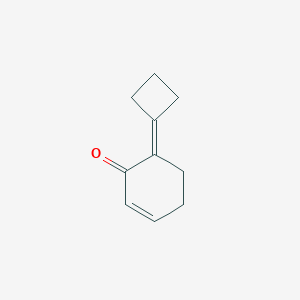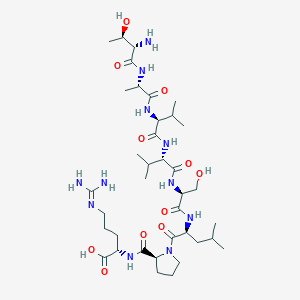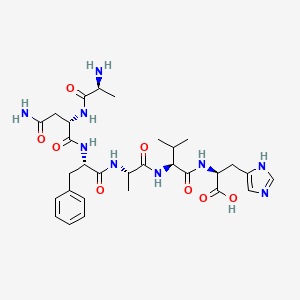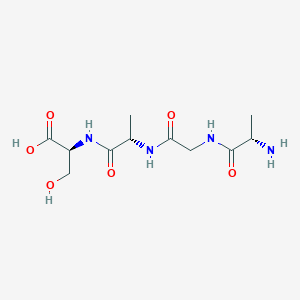
L-Alanylglycyl-L-alanyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanylglycyl-L-alanyl-L-serine is a tripeptide composed of the amino acids L-alanine, glycine, and L-serine. Tripeptides like this compound are of significant interest in biochemical research due to their potential roles in various biological processes and their applications in medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanyl-L-serine typically involves the stepwise coupling of the amino acids L-alanine, glycine, and L-serine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanylglycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of the individual amino acids.
Oxidation: The serine residue can be oxidized to form serine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
Hydrolysis: L-alanine, glycine, and L-serine.
Oxidation: Oxidized serine derivatives.
Substitution: Substituted peptide derivatives.
Applications De Recherche Scientifique
L-Alanylglycyl-L-alanyl-L-serine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays
Mécanisme D'action
The mechanism of action of L-Alanylglycyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide can modulate enzymatic activity by acting as a substrate or inhibitor. Additionally, it can influence cellular signaling pathways by binding to receptors on the cell surface, thereby affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide composed of L-alanine and L-glutamine, used in dietary supplementation and parenteral nutrition.
L-Alanylglycyl-L-serine: A tripeptide similar to L-Alanylglycyl-L-alanyl-L-serine but with a different sequence of amino acids.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-alanine, glycine, and L-serine allows it to participate in unique interactions and reactions compared to other similar peptides.
Propriétés
Numéro CAS |
798540-53-1 |
|---|---|
Formule moléculaire |
C11H20N4O6 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H20N4O6/c1-5(12)9(18)13-3-8(17)14-6(2)10(19)15-7(4-16)11(20)21/h5-7,16H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,19)(H,20,21)/t5-,6-,7-/m0/s1 |
Clé InChI |
CSMABDHLDMGVRV-ACZMJKKPSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
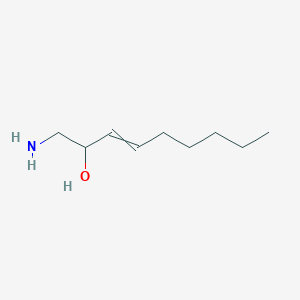
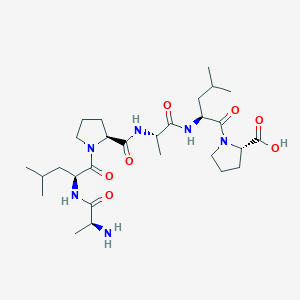
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
![3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione](/img/structure/B14221805.png)
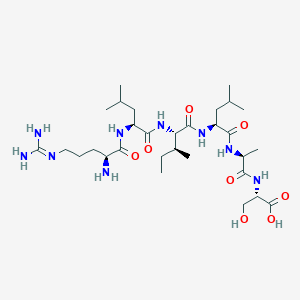
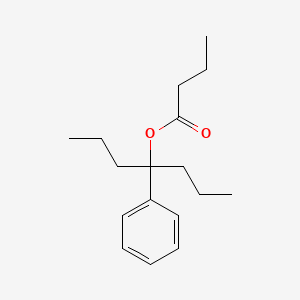
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)

